S-Methyl-isothiouronium-13C,15N2 Hemisulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

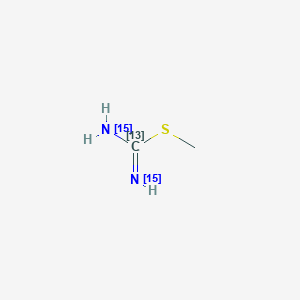

S-Methyl-isothiouronium-13C,15N2 Hemisulfate: is a labeled compound used primarily in biochemical and proteomics research. It is an intermediate of labeled 4-Hydroxydebrisoquine and has the molecular formula C(13C)H6(15N)2S•1/2H2SO4 with a molecular weight of 142.17 . This compound is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves the incorporation of isotopes 13C and 15N into the molecular structure.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and isotopic labeling accuracy. The production process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment and chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions

S-Methyl-isothiouronium-13C,15N2 Hemisulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Applications De Recherche Scientifique

S-Methyl-isothiouronium-13C,15N2 Hemisulfate is widely used in scientific research, including:

Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: It is used in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: It is employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase (iNOS), it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition is crucial in studying the role of nitric oxide in various physiological and pathological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

S-Methyl-isothiourea sulfate: This compound is similar in structure but lacks the isotopic labels.

N-Methylthiourea: Another related compound with a similar functional group but different molecular structure.

Uniqueness

S-Methyl-isothiouronium-13C,15N2 Hemisulfate is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of 13C and 15N isotopes makes it particularly valuable in NMR spectroscopy and metabolic studies.

Activité Biologique

S-Methyl-isothiouronium-13C,15N2 hemisulfate (CAS No. 478189-67-2) is a stable isotope-labeled derivative of S-methylisothiourea. This compound has garnered attention in biochemical research due to its potential applications in studying enzyme mechanisms, protein-ligand interactions, and its role as a precursor in medicinal chemistry. Understanding its biological activity is crucial for leveraging its properties in various scientific fields.

- Molecular Formula : C₂H₆N₂S

- Molecular Weight : 93.13 g/mol

- Purity : 98%

- Appearance : Crystalline solid

- Melting Point : 240-241 °C (decomposes)

S-Methyl-isothiouronium acts primarily as an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in mammals. The inhibition of NOS can lead to various physiological effects, including modulation of blood flow and neurotransmission.

Antioxidant Properties

Research indicates that S-Methyl-isothiouronium exhibits antioxidant properties, providing cytoprotection against oxidative stress in mammalian cells. This activity is particularly relevant in the context of neuroprotection and cardiovascular health, where oxidative damage plays a significant role in disease progression.

Enzyme Inhibition Studies

In vitro studies have demonstrated that S-Methyl-isothiouronium can inhibit several enzymes, including:

- Nitric Oxide Synthase (NOS) : Inhibition leads to reduced NO production, affecting vascular tone and neurotransmission.

- Aminotransferases : Potentially influencing amino acid metabolism.

Case Studies

- Neuroprotection : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of intracellular signaling pathways related to cell survival and apoptosis .

- Cardiovascular Health : Research focusing on the effects of S-Methyl-isothiouronium on endothelial cells showed that it could enhance cell survival under hypoxic conditions by reducing oxidative stress markers .

Data Table: Summary of Biological Activities

Applications in Research

This compound serves as a valuable tool in biochemical research:

- Isotope Labeling : The incorporation of stable isotopes allows for advanced tracking in metabolic studies.

- Drug Development : Its role as a precursor in synthesizing more complex therapeutic agents highlights its importance in medicinal chemistry.

Propriétés

IUPAC Name |

methyl carbamimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)/i2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKIZNHOCEXTF-VWNJCJTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[13C](=[15NH])[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.